5-Bromo-N-(2,2,2-trichloro-1-(3-(o-tolyl)thioureido)ethyl)furan-2-carboxamide
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Overview
Description
5-Bromo-N-(2,2,2-trichloro-1-(3-(o-tolyl)thioureido)ethyl)furan-2-carboxamide is a complex organic compound that belongs to the class of heterocyclic building blocks. It is characterized by the presence of a furan ring, bromine, and trichloromethyl groups, along with a thioureido moiety. This compound is primarily used in research and development within the fields of chemistry and pharmaceuticals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-N-(2,2,2-trichloro-1-(3-(o-tolyl)thioureido)ethyl)furan-2-carboxamide typically involves multiple steps. One common method includes the reaction of 5-bromo-2-furoic acid with 2,2,2-trichloroethyl isocyanate to form an intermediate, which is then reacted with o-tolylthiourea under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing automated reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization and chromatography to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-N-(2,2,2-trichloro-1-(3-(o-tolyl)thioureido)ethyl)furan-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The bromine atom in the furan ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
5-Bromo-N-(2,2,2-trichloro-1-(3-(o-tolyl)thioureido)ethyl)furan-2-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Bromo-N-(2,2,2-trichloro-1-(3-(o-tolyl)thioureido)ethyl)furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The thioureido moiety is known to interact with various enzymes and proteins, potentially inhibiting their activity. This interaction can lead to the modulation of biological pathways, resulting in the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-N-(2,2,2-trichloro-1-(3-phenylthioureido)ethyl)furan-2-carboxamide
- 5-Bromo-N-(2,2,2-trichloro-1-(3-toluidinocarbothioyl)amino)ethyl)-2-furamide
- N-(2,2,2-trichloro-1-(3-(o-tolyl)thioureido)ethyl)furan-2-carboxamide
Uniqueness
5-Bromo-N-(2,2,2-trichloro-1-(3-(o-tolyl)thioureido)ethyl)furan-2-carboxamide is unique due to the presence of the o-tolyl group, which imparts specific chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .
Properties
CAS No. |
303061-99-6 |
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Molecular Formula |
C15H13BrCl3N3O2S |
Molecular Weight |
485.6 g/mol |
IUPAC Name |
5-bromo-N-[2,2,2-trichloro-1-[(2-methylphenyl)carbamothioylamino]ethyl]furan-2-carboxamide |
InChI |
InChI=1S/C15H13BrCl3N3O2S/c1-8-4-2-3-5-9(8)20-14(25)22-13(15(17,18)19)21-12(23)10-6-7-11(16)24-10/h2-7,13H,1H3,(H,21,23)(H2,20,22,25) |
InChI Key |
XEQPAVFAWVHMRS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1NC(=S)NC(C(Cl)(Cl)Cl)NC(=O)C2=CC=C(O2)Br |
Origin of Product |
United States |
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